Dispegatrine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

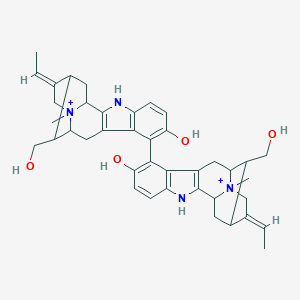

Dispegatrine, also known as this compound, is a useful research compound. Its molecular formula is C40H48N4O4+2 and its molecular weight is 648.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Dispegatrine, a bisphenolic compound, is synthesized from monomeric indole alkaloids through various chemical pathways. The first total synthesis of this compound was accomplished using a regio- and stereocontrolled method involving thallium(III)-mediated oxidative dehydrodimerization of 5-methoxy-D-tryptophan ethyl ester, yielding an overall synthesis efficiency of 8.3% . The synthesis process involves several critical steps, including:

- Starting Material : 5-methoxy-D-tryptophan ethyl ester.

- Key Reaction : Thallium(III)-mediated intermolecular oxidative dehydrodimerization.

- Final Product : (+)-dispegatrine as a single atropodiastereomer.

This synthetic route has been instrumental in exploring the compound's biological properties and potential applications.

This compound exhibits a variety of biological activities that make it a candidate for further research in pharmacology:

- Antihypertensive Effects : this compound has shown significant activity against α1 and α2 adrenergic receptors, indicating potential use in treating hypertension . This is particularly relevant as hypertension remains a major health concern globally.

- Antimicrobial Properties : The compound's structural characteristics suggest possible antimicrobial effects, although specific studies on this compound's efficacy against pathogens like Mycobacterium tuberculosis are still emerging .

- Potential as Drug Candidates : The unique stereochemical interactions of this compound with biological targets may enhance its utility as a lead compound in drug discovery .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Study on Antihypertensive Activity : Research indicates that this compound's activity on adrenergic receptors is markedly greater than that of its monomeric counterparts, suggesting enhanced potency as an antihypertensive agent .

- Isolation and Characterization : this compound was isolated from various Alstonia species, with its structure confirmed through NMR spectroscopy and X-ray crystallography . This highlights its natural occurrence and potential for therapeutic applications derived from natural products.

Comparative Analysis of Related Compounds

The following table summarizes some key properties of this compound compared to other bisindole alkaloids:

| Compound | Source | Biological Activity | Notable Characteristics |

|---|---|---|---|

| This compound | Alstonia spp. | Antihypertensive | Complex bisphenolic structure |

| Macralstonine | Alstonia spp. | Antihypertensive | Lower blood pressure effects documented since 1958 |

| Vincristine | Periwinkle | Anticancer | Widely used in chemotherapy for leukemia |

Análisis De Reacciones Químicas

Reported Spectral Data

- Spectral analysis (1H NMR and HRMS) of synthetic (+)-dispegatrine showed good agreement with literature values, with slight differences in the proton chemical shifts for H-5,5' .

Chemical Reactions and Transformations

While the primary focus has been on the synthesis of Dispegatrine, the molecule's structure suggests potential reactivity at several sites:

- Indole Na-H: The presence of a free indole Na-H group suggests potential for reactions such as electrophilic substitution or metal coordination .

- Nb-Nitrogen Atom: The highly basic Nb-nitrogen atom can participate in quaternization reactions .

- C(17) Hydroxyl Group: The C(17) hydroxyl group can undergo reactions such as esterification or etherification .

- Methoxy Groups: The methoxy groups on the aromatic rings can be cleaved under acidic conditions .

Significance

The synthesis of this compound is significant due to the molecule's complex structure and the stereochemical challenges involved [4, 8, 26]. The synthetic route developed provides a foundation for creating related sarpagine indole alkaloids [1, 4]. Further research could explore the chemical reactivity of this compound and its derivatives, potentially leading to new applications .

Propiedades

Número CAS |

102488-56-2 |

|---|---|

Fórmula molecular |

C40H48N4O4+2 |

Peso molecular |

648.8 g/mol |

Nombre IUPAC |

(15E)-15-ethylidene-8-[(15E)-15-ethylidene-7-hydroxy-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-8-yl]-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |

InChI |

InChI=1S/C40H46N4O4/c1-5-19-15-43(3)29-13-23-35-27(41-39(23)31(43)11-21(19)25(29)17-45)7-9-33(47)37(35)38-34(48)10-8-28-36(38)24-14-30-26(18-46)22-12-32(40(24)42-28)44(30,4)16-20(22)6-2/h5-10,21-22,25-26,29-32,41-42,45-46H,11-18H2,1-4H3/p+2/b19-5-,20-6- |

Clave InChI |

ZYQNRMXWHKJVLH-FDWQPRGYSA-P |

SMILES |

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C(=C(C=C5)O)C6=C(C=CC7=C6C8=C(N7)C9CC1C(C(C8)[N+]9(CC1=CC)C)CO)O)CO)C |

SMILES isomérico |

C/C=C/1\C2C(C3[N+](C1)(C(C2)C4=C(C3)C5=C(N4)C=CC(=C5C6=C(C=CC7=C6C8=C(N7)C9[N+]1(C(C8)C(C(C9)/C(=C\C)/C1)CO)C)O)O)C)CO |

SMILES canónico |

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C(=C(C=C5)O)C6=C(C=CC7=C6C8=C(N7)C9CC1C(C(C8)[N+]9(CC1=CC)C)CO)O)CO)C |

Sinónimos |

Dispegatrine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.